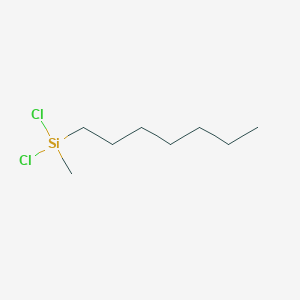![molecular formula C6H10O2 B097656 2-[(1-Methyl-2-propynyl)oxy]ethanol CAS No. 18668-75-2](/img/structure/B97656.png)
2-[(1-Methyl-2-propynyl)oxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Methyl-2-propynyl)oxy]ethanol, also known as propargyl alcohol, is a colorless liquid with a pungent odor. It is widely used in the chemical industry as a precursor for the synthesis of various chemical compounds.
Mecanismo De Acción
Propargyl alcohol is a potent inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 2-[(1-Methyl-2-propynyl)oxy]ethanol alcohol increases the levels of these neurotransmitters in the brain, leading to an increase in their activity.
Biochemical and Physiological Effects:
Propargyl alcohol has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been shown to increase the lifespan of various organisms, including yeast, fruit flies, and mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propargyl alcohol is a versatile reagent that can be used in a wide range of chemical reactions. However, it is highly reactive and requires careful handling. It is also toxic and can cause skin irritation and respiratory problems if not handled properly.
Direcciones Futuras
There are several future directions for research on 2-[(1-Methyl-2-propynyl)oxy]ethanol alcohol. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-aging agent, as it has been shown to increase the lifespan of various organisms. Additionally, further research is needed to explore the safety and toxicity of this compound alcohol and its potential use in various fields of science.
Conclusion:
In conclusion, this compound alcohol is a versatile chemical compound with a wide range of applications in the chemical industry and scientific research. It has been extensively studied for its potential use as a neuroprotective agent and anti-aging agent. However, careful handling and further research are needed to fully understand its potential applications and limitations.
Métodos De Síntesis
Propargyl alcohol can be synthesized by reacting 2-[(1-Methyl-2-propynyl)oxy]ethanol chloride with sodium hydroxide in the presence of water. The reaction results in the formation of this compound alcohol and sodium chloride. The reaction is exothermic and requires careful handling due to the highly reactive nature of this compound chloride.
Aplicaciones Científicas De Investigación
Propargyl alcohol has been extensively studied for its potential applications in various fields of science. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, fragrances, and polymers. It has also been used as a solvent for various chemical reactions.
Propiedades
| 18668-75-2 | |
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
2-but-3-yn-2-yloxyethanol |
InChI |
InChI=1S/C6H10O2/c1-3-6(2)8-5-4-7/h1,6-7H,4-5H2,2H3 |
Clave InChI |
XKMAZQHWFLGMFN-UHFFFAOYSA-N |
SMILES |
CC(C#C)OCCO |
SMILES canónico |
CC(C#C)OCCO |
| 18668-75-2 | |
Sinónimos |
2-[(1-Methyl-2-propynyl)oxy]ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)
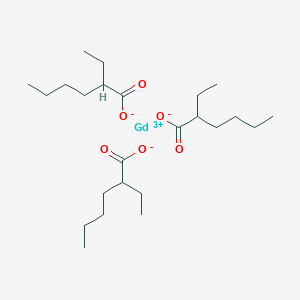
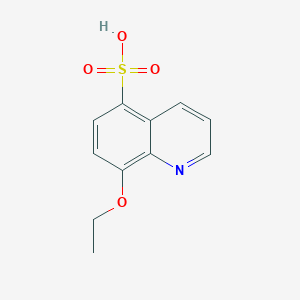
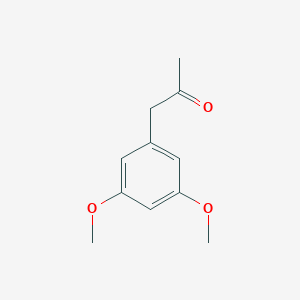
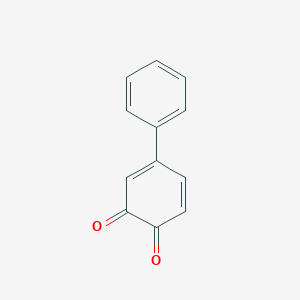
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)
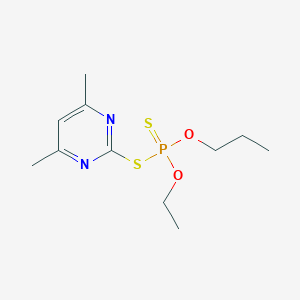
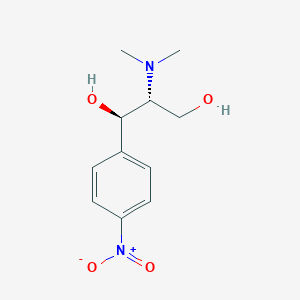
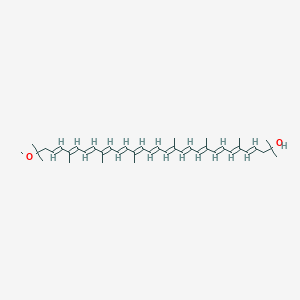
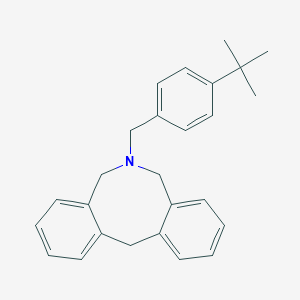
![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
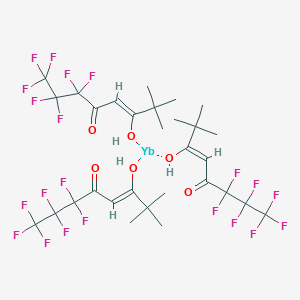
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)
